molecular formula C13H12ClN3OS B11420602 5-chloro-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11420602
M. Wt: 293.77 g/mol
InChI Key: JHTFASHTBZXNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Substitution with 2-Methylphenyl Group: The N-substitution with the 2-methylphenyl group can be carried out using an appropriate amine derivative.

    Methylsulfanyl Group Introduction: The methylsulfanyl group can be introduced using methylthiolating agents like methyl iodide (CH3I) in the presence of a base.

    Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate with an appropriate amide-forming reagent.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the carboxamide group, leading to various reduced derivatives.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through inhibition or activation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-phenyl-2-(methylsulfanyl)pyrimidine-4-carboxamide
  • 5-chloro-N-(2-methylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide
  • 5-chloro-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxylic acid

Uniqueness

5-chloro-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C13H12ClN3OS

Molecular Weight

293.77 g/mol

IUPAC Name

5-chloro-N-(2-methylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C13H12ClN3OS/c1-8-5-3-4-6-10(8)16-12(18)11-9(14)7-15-13(17-11)19-2/h3-7H,1-2H3,(H,16,18)

InChI Key

JHTFASHTBZXNMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SC

solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.